molecular formula C11H7NO4 B186672 1-Nitro-2-naphthoic acid CAS No. 103987-83-3

1-Nitro-2-naphthoic acid

Cat. No. B186672
M. Wt: 217.18 g/mol
InChI Key: RMWJWWYYJRAOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-naphthoic acid is a compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . The IUPAC name for this compound is 1-nitronaphthalene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 1-Nitro-2-naphthoic acid consists of a naphthalene core with a nitro group at the 1-position and a carboxylic acid group at the 2-position . The InChI string representation of the molecule is InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14) .


Physical And Chemical Properties Analysis

1-Nitro-2-naphthoic acid has a molecular weight of 217.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 83.1 Ų .

Scientific Research Applications

  • Dye Manufacturing

    • Naphthoic acid derivatives are used in the synthesis of industrially important dye intermediates . The hydroxyl group of 1-naphthol directs nitro group into the 2- and 4-positions .
    • The process involves various chemical reactions used in preparing the key intermediates employed in dye synthesis .
    • The outcomes of these processes are commercial dyes which have applications in textiles and non-textiles such as acid-base indicators, liquid crystal, color filters for displays and sensors, ink-jet, lasers, photographic, hairs, food, and biomedical .
  • Antifungal Studies

    • A mixed ligand complex of Ni(II) with dibasic tridentate Schiff base derived from the condensation of thiosemicarbazides with acetoacetanilide and o-chloro acetoacetanilide as primary and 1-hydroxy-2-naphthoic acid as co-ligand has been synthesized .
    • The complex was characterized on the basis of elemental analysis, magnetic, spectral and electrolytic conductance study .
    • The ligand and its Ni(II) complex were also screened for their antifungal activity against different fungi strains viz. Drechlera tetramera, Alternaria alternate and Fusarium oxysporum .
  • Biocatalytic Synthesis

    • Cytochrome P450 enzymes have been used for the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .
    • These results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .

properties

IUPAC Name

1-nitronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWJWWYYJRAOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341738
Record name 1-Nitro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-naphthoic acid

CAS RN

103987-83-3
Record name 1-Nitro-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103987-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitro-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
1-Nitro-2-naphthoic acid
Reactant of Route 3
1-Nitro-2-naphthoic acid
Reactant of Route 4
Reactant of Route 4
1-Nitro-2-naphthoic acid
Reactant of Route 5
1-Nitro-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Nitro-2-naphthoic acid

Citations

For This Compound
12
Citations
HA Harrison, FA Royle - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… In addition to the 5- and 8-nitro-isomerides, we have succeeded in establishing the presence of traces of 1-nitro-2-naphthoic acid in the nitration mixture.* This acid cannot be esterified …
Number of citations: 2 pubs.rsc.org
C Price - Journal of the American Chemical Society, 1940 - ACS Publications
… The isomeric 6-methyl-1 -nitro-2-naphthoic acid was 'prepared according to Meyer and Aiken1 in 3% yield, m. p. 238-239. …
Number of citations: 3 pubs.acs.org
RA Abramovitch, DH Hey, RAJ Long - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… (i) To 1-nitro-2-naphthoic acid a (3.3 g.) in dry acetone (60 ml.), thionyl chloride (10 g.) was … and phosphorus trichloride in dry toluene, and 1-nitro-2-naphthoic acid (3 g.) in dry toluene (…
Number of citations: 2 pubs.rsc.org
DS Tarbell, JC Bill - Journal of the American Chemical Society, 1952 - ACS Publications
Phthalaldehyde has been found to condense with methoxyacetone in good yield to form 4, 5-benztropolone methyl ether. The ether is readily split by strong acid to form 4, 5-…
Number of citations: 29 pubs.acs.org
R Adams, DC Pease, CK Cain, BR Baker… - Journal of the …, 1940 - ACS Publications
Cannabidiol, which has been shown in previous papers to have structure I with doubt merely as to the position of the double bond in the left-hand ring, isomerizes in the presence of …
Number of citations: 39 pubs.acs.org
GA Nicholls, DS Tarbell - Journal of the American Chemical …, 1952 - ACS Publications
. Nitration of ß,-benzotropolonemethyl ether in acetic anhydride at low temperatures leads to four products:(a) the 2 (or 3)-nitro compound, as shown by oxidationof its demethylated …
Number of citations: 18 pubs.acs.org
R Shriner, A Sharp - Journal of the American Chemical Society, 1940 - ACS Publications
… The isomeric 6-methyl-1 -nitro-2-naphthoic acid was 'prepared according to Meyer and Aiken1 in 3% yield, m. p. 238-239. …
Number of citations: 10 pubs.acs.org
H Carter - Journal of the American Chemical Society, 1940 - ACS Publications
… The isomeric 6-methyl-1 -nitro-2-naphthoic acid was 'prepared according to Meyer and Aiken1 in 3% yield, m. p. 238-239. …
Number of citations: 0 pubs.acs.org
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the constitution of the naphthalene nucleus in terms of nomenclature, isomerism of naphthalene derivatives, the Erlenmeyer formula, hemi-…
Number of citations: 5 www.sciencedirect.com
A Dastan, H Kilic, N Saracoglu - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
… However, the conversion of 238 to 1-nitro-2-naphthoic acid (259) was reported in two steps including the treatment of 238 with concentrated nitric acid in glacial acetic acid, followed by …
Number of citations: 26 www.beilstein-journals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.